Phenyl-3-(quinoxalin-6-yl)prop-2-en-1-one
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Overview
Description
Phenyl-3-(quinoxalin-6-yl)prop-2-en-1-one is an organic compound with the molecular formula C17H12N2O. It is characterized by the presence of a phenyl group attached to a quinoxaline moiety through a prop-2-en-1-one linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl-3-(quinoxalin-6-yl)prop-2-en-1-one can be synthesized through the reaction of 2-hydroxy quinoxaline-3-hydrazide with different substituted 1,3-diphenyl prop-2-en-1-ones in absolute ethanol. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl-3-(quinoxalin-6-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The phenyl and quinoxaline rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
Phenyl-3-(quinoxalin-6-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for synthesizing potential antimicrobial agents.
Materials Science: The compound serves as a building block for the development of novel materials with specific electronic and optical properties.
Biological Research: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of Phenyl-3-(quinoxalin-6-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biological pathways. The quinoxaline moiety is known to interact with nucleic acids and proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: These compounds share a similar nitrogen-containing bicyclic structure and are widely used in medicinal chemistry for their antimicrobial and anticancer properties.
Indole Derivatives: Indole compounds also contain a bicyclic structure and exhibit a range of biological activities, including antiviral and anti-inflammatory effects.
Uniqueness
Phenyl-3-(quinoxalin-6-yl)prop-2-en-1-one is unique due to its specific combination of a phenyl group and a quinoxaline moiety linked by a prop-2-en-1-one structure. This unique arrangement allows for diverse chemical modifications and applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-1-phenyl-3-quinoxalin-6-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c20-17(14-4-2-1-3-5-14)9-7-13-6-8-15-16(12-13)19-11-10-18-15/h1-12H/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZGULNJUUZRRX-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC3=NC=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC3=NC=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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